molecular formula C16H13BrN4O2S B270005 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide

Cat. No. B270005
M. Wt: 405.3 g/mol
InChI Key: QUCLKTJKSXUTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide is a chemical compound that has gained attention due to its potential in scientific research. This compound is known to exhibit significant biological activity, making it a promising candidate for various applications in the field of biology and medicine.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide has been found to exhibit significant biological activity, making it a promising candidate for various applications in scientific research. This compound has been studied for its potential as an anticancer agent, with promising results in vitro. It has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in biological processes. This compound has been found to inhibit the growth of cancer cells in vitro, suggesting that it may be targeting specific pathways involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide are not well understood, but it is believed to have an impact on certain biological processes. This compound has been found to exhibit significant biological activity, suggesting that it may be affecting specific pathways or enzymes involved in these processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide in lab experiments include its significant biological activity, making it a promising candidate for various applications in scientific research. However, the limitations of using this compound include its relatively low yield during synthesis and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide. One potential direction is to further study its potential as an anticancer agent, with a focus on understanding its mechanism of action and identifying specific pathways or enzymes that it targets. Another potential direction is to study its potential as a fluorescent probe for imaging biological systems, with a focus on improving its imaging properties and identifying specific applications in biological research. Additionally, further research could be conducted to identify other potential applications of this compound in the fields of biology and medicine.

Synthesis Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 5-bromo-2-chloropyridine, followed by reaction with N-(2-bromoacetyl)pyridine-5-amine. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through column chromatography. The yield of the product is typically around 60%.

properties

Product Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide

InChI

InChI=1S/C16H13BrN4O2S/c17-12-6-7-13(18-9-12)19-14(22)10-24-16-21-20-15(23-16)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,19,22)

InChI Key

QUCLKTJKSXUTRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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